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Compound of Interest

Compound Name: Thioacetaldehyde

Cat. No.: B13765720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for thioacetaldehyde (CH₃CHS), a sulfur-containing analog of acetaldehyde. The information

compiled herein is intended to be a valuable resource for researchers in various fields,

including astrochemistry, computational chemistry, and drug development, where

understanding the thermodynamic properties of small organosulfur compounds is crucial. This

document summarizes key quantitative data, details the experimental and computational

methodologies used to obtain this data, and provides a visualization of a relevant formation

pathway.

Quantitative Thermochemical Data
The following tables summarize the available experimental and computational data for the

thermochemical and related properties of thioacetaldehyde in the gas phase.

Table 1: Enthalpy of Formation

Parameter Value Units Method Reference

Standard Gas-

Phase Enthalpy

of Formation

(ΔfH°gas)

50. ± 8. kJ/mol

Ion Cyclotron

Resonance Mass

Spectrometry

Butler and Baer,

1983
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Table 2: Spectroscopic and Molecular Properties

Parameter Value Units Method Reference

Rotational

Constant A
19685.939 (22) MHz

Microwave

Spectroscopy

Kroto &

Landsberg, 1976

Rotational

Constant B
5354.128 (6) MHz

Microwave

Spectroscopy

Kroto &

Landsberg, 1976

Rotational

Constant C
4257.653 (6) MHz

Microwave

Spectroscopy

Kroto &

Landsberg, 1976

Dipole Moment

(μa)
2.26 ± 0.02 D

Microwave

Spectroscopy

Kroto &

Landsberg, 1976

Dipole Moment

(μb)
0.56 ± 0.01 D

Microwave

Spectroscopy

Kroto &

Landsberg, 1976

Total Dipole

Moment (μtotal)
2.33 ± 0.02 D

Microwave

Spectroscopy

Kroto &

Landsberg, 1976

Note on Entropy and Heat Capacity: As of the compilation of this guide, explicit experimental or

calculated values for the standard entropy (S°) and heat capacity (Cp) of thioacetaldehyde
have not been published in readily available literature. However, these properties can be

calculated using statistical mechanics based on the rotational constants provided in Table 2

and the molecule's vibrational frequencies. The methodology for this calculation is detailed in

Section 2.2.

Experimental and Computational Protocols
Experimental Determination of Thermochemical and
Spectroscopic Data
2.1.1. Enthalpy of Formation (Ion Cyclotron Resonance Mass Spectrometry)

The gas-phase enthalpy of formation of thioacetaldehyde was determined by Butler and Baer

(1983) using ion cyclotron resonance (ICR) mass spectrometry. This technique involves the

trapping of gaseous ions in a magnetic and electric field. The thermochemical data is derived
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by studying ion-molecule reactions and determining the equilibrium constants or the

appearance energies of fragment ions.

The general workflow for such an experiment involves:

Ion Generation: Precursor ions are generated by electron impact or other ionization

methods.

Ion Trapping: The ions of interest are trapped in the ICR cell by a strong magnetic field and a

weak electric field.

Ion-Molecule Reaction: A neutral reactant gas is introduced into the cell at a known pressure,

allowing for reactions with the trapped ions.

Detection: The identities and concentrations of the primary and product ions are monitored

as a function of time or pressure to determine reaction kinetics or equilibrium constants.

Data Analysis: The equilibrium constant (Keq) is related to the Gibbs free energy change

(ΔG°) of the reaction by the equation ΔG° = -RTln(Keq). The enthalpy change (ΔH°) can then

be derived using the van't Hoff equation or by estimating the entropy change (ΔS°). By

studying a series of overlapping reactions with molecules of known thermochemistry, a

thermochemical ladder can be constructed to determine the unknown enthalpy of formation.

2.1.2. Rotational Constants and Dipole Moment (Microwave Spectroscopy)

The rotational constants and dipole moment of thioacetaldehyde were determined by Kroto

and Landsberg (1976) using microwave spectroscopy.[1] This high-resolution spectroscopic

technique measures the absorption of microwave radiation by a molecule in the gas phase,

corresponding to transitions between rotational energy levels.

The experimental protocol for microwave spectroscopy typically involves:

Sample Introduction: A gaseous sample of the molecule is introduced into a waveguide or

resonant cavity at low pressure.

Microwave Radiation: The sample is irradiated with microwave radiation of varying

frequency.
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Detection: The absorption of radiation is detected as a function of frequency, resulting in a

rotational spectrum.

Spectral Assignment: The observed spectral lines are assigned to specific rotational

transitions (J' ← J'').

Data Fitting: The frequencies of the assigned transitions are fitted to a Hamiltonian model to

determine the rotational constants (A, B, and C) with high precision.

Stark Effect Measurement: To determine the dipole moment, an external electric field (Stark

field) is applied to the sample, which splits the rotational energy levels. The magnitude of this

splitting is dependent on the dipole moment of the molecule, allowing for its determination.

Computational Methodologies
While explicit values for all thermochemical properties of thioacetaldehyde are not readily

available from a single computational study, several studies on its formation and detection in

the interstellar medium have employed quantum chemical calculations.[1][2] These methods

are crucial for obtaining thermochemical data for transient or difficult-to-synthesize species.

2.2.1. Quantum Chemical Calculations of Molecular Properties and Thermochemistry

Modern computational chemistry employs various ab initio and density functional theory (DFT)

methods to calculate molecular properties. For thermochemical data, a common workflow is as

follows:

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation. This is typically done using methods like DFT (e.g., B3LYP functional) or

Møller-Plesset perturbation theory (e.g., MP2) with an appropriate basis set (e.g., 6-

311++G(d,p) or aug-cc-pVTZ).

Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated.

These are essential for determining the zero-point vibrational energy (ZPVE) and for

calculating vibrational contributions to entropy and heat capacity. The absence of imaginary

frequencies confirms that the structure is a true minimum on the potential energy surface.
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Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point

energy calculation is often performed at the optimized geometry using a higher level of

theory or a larger basis set (e.g., CCSD(T)).

Thermochemical Analysis: The results from the frequency and energy calculations are used

to compute thermodynamic properties such as enthalpy, entropy, and heat capacity at a

given temperature using standard statistical mechanics formulas.

2.2.2. Calculation of Entropy and Heat Capacity from Spectroscopic and Computational Data

The standard molar entropy (S°) and constant pressure heat capacity (Cp°) can be calculated

by considering the contributions from translational, rotational, vibrational, and electronic

degrees of freedom.

Translational Contribution: Depends on the molecular mass and temperature.

Rotational Contribution: Calculated from the rotational constants (A, B, C) obtained from

microwave spectroscopy or geometry optimization.

Vibrational Contribution: Calculated from the fundamental vibrational frequencies, which can

be obtained from infrared and Raman spectroscopy or, more commonly for unstable

molecules, from quantum chemical frequency calculations.

Electronic Contribution: For most closed-shell molecules at standard temperatures, this

contribution is negligible as the first excited electronic state is typically very high in energy.

The total entropy and heat capacity are the sum of these individual contributions. Standard

statistical mechanics textbooks and software packages (e.g., Gaussian, ORCA) provide the

necessary formulas and automated calculations.

Visualization of a Key Formation Pathway
The reaction between the ethyl radical (C₂H₅) and atomic sulfur (S) has been proposed as a

potential gas-phase formation pathway for thioacetaldehyde in interstellar environments.[1][2]

The following diagram illustrates the logical relationship between the reactants, intermediates,

and products in this reaction pathway.
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Potential Formation Pathway of Thioacetaldehyde

Reactants
C₂H₅ + S

Intermediate 1
[CH₃CH₂S]*

Association

Product 1
Thioacetaldehyde (CH₃CHS) + H

H-atom elimination

Product 2
Ethenethiol (CH₂=CHSH) + H

Isomerization & H-atom elimination

Product 3
Thiirane + H

Ring formation & H-atom elimination

Click to download full resolution via product page

Caption: A simplified diagram illustrating the reaction of the ethyl radical with a sulfur atom,

leading to the formation of thioacetaldehyde and other isomeric products.

Conclusion
This technical guide has consolidated the currently available thermochemical and

spectroscopic data for thioacetaldehyde. While the gas-phase enthalpy of formation and key

spectroscopic constants have been experimentally determined, further research is needed to

experimentally measure or computationally determine its entropy and heat capacity with high

accuracy. The provided methodologies for both experimental and computational approaches

serve as a guide for future studies aiming to fill these data gaps. The visualization of its

formation pathway from the ethyl radical and atomic sulfur provides context for its relevance in

environments such as the interstellar medium. The data and protocols presented here are

intended to support the work of researchers and professionals in advancing our understanding

of this and similar organosulfur compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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